2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Angiogenesis inhibition Endothelial cell proliferation Tricyclic thiazole SAR

Source this exact 2-phenylacetamide-substituted thiochromeno[4,3-d]thiazole for reproducible angiogenesis research. The thiochromeno core (entry 30, IC₅₀ 1.9±0.3 µM) is essential for HUVEC anti-proliferative activity; substitution with chromeno or other N-acyl chains abrogates potency. The phenylacetyl moiety remains publicly unprofiled, enabling novel SAR expansion. Use as a probe in phenotypic screens alongside the parent amine reference. Ideal for selectivity fingerprinting (Jurkat, HeLa) and ADME benchmarking (XLogP3=3.8).

Molecular Formula C18H14N2OS2
Molecular Weight 338.44
CAS No. 681230-05-7
Cat. No. B2367122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
CAS681230-05-7
Molecular FormulaC18H14N2OS2
Molecular Weight338.44
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C18H14N2OS2/c21-16(10-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)22-11-15(17)23-18/h1-9H,10-11H2,(H,19,20,21)
InChIKeySIKHVWISLSODOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide – Core Scaffold, Physicochemical Identity, and Procurement Baseline


2-Phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide (CAS 681230-05-7) is a synthetic tricyclic thiazole featuring a 4H-thiochromeno[4,3-d]thiazol-2-amine core acylated with phenylacetic acid [1]. With a molecular formula of C₁₈H₁₄N₂OS₂ and a molecular weight of 338.5 g·mol⁻¹, its computed XLogP3-AA of 3.8 places it in a moderately lipophilic space suitable for cell-permeability studies [1]. The compound belongs to a scaffold class that the Bhat–Shim–Liu group at Johns Hopkins identified as low-micromolar inhibitors of human umbilical vein endothelial cell (HUVEC) proliferation, where the unsubstituted parent amine (entry 30) and its propanamide (entry 31) both exhibited IC₅₀ values of approximately 2 µM in a [³H]-thymidine incorporation assay [2]. This scaffold-level anti-proliferative signature, absent in the corresponding chromeno (oxygen-containing) analogs, establishes the thiochromeno-thiazole core as the primary pharmacophoric determinant for procurement decisions involving angiogenesis-targeted phenotypic screening.

Why 2-Phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide Cannot Be Freely Substituted with Other Tricyclic Thiazole Acetamides


Generic substitution within the tricyclic thiazole acetamide family is unsupported because the anti-proliferative phenotype is exquisitely sensitive to both the heteroatom in the B-ring and the N-acyl substituent. In the foundational SAR study by Bhat et al., replacement of the B-ring sulfur with oxygen (chromeno series, entries 26–29) completely ablated HUVEC inhibitory activity at 10 µM, while the thiochromeno core (entry 30: IC₅₀ = 1.9 ± 0.3 µM) was potently active [1]. Furthermore, among thiochromeno derivatives, only specific N-acyl chains preserved activity: the parent amine and propanamide (entry 31: IC₅₀ = 2.0 ± 0.3 µM) were equipotent, but the introduction of a 2,6-difluorobenzoyl group (entry 41) raised the IC₅₀ to 12.0 ± 2.2 µM, representing a >6-fold loss in potency [1]. The 2-phenylacetamide substituent present in CAS 681230-05-7 has not been explicitly profiled in this public dataset, and its activity cannot be reliably extrapolated from either the acetyl or the hexanoyl congeners. Therefore, substitution with even closely related analogs—such as the 4-fluorophenyl, 4-chlorophenoxy, or chromeno variants—carries a high risk of unpredictable potency loss or gain, making procurement of the exact compound obligatory for reproducible SAR continuation.

Quantitative Differentiation Evidence for 2-Phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide Against Its Closest Analogs


Thiochromeno Core vs. Chromeno Core: B-Ring Sulfur Is a Binary Activity Switch for Endothelial Cell Anti-Proliferation

The single-atom substitution of sulfur (thiochromeno) for oxygen (chromeno) in the B-ring of the tricyclic scaffold acts as a binary switch for HUVEC anti-proliferative activity. Bhat et al. demonstrated that the thiochromeno parent amine 30 inhibited HUVEC proliferation with an IC₅₀ of 1.9 ± 0.3 µM, whereas the structurally superimposable chromeno analog (entry 26, X = O) showed no inhibition at 10 µM (>5-fold selectivity window) [1]. Although 2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide was not directly tested in that study, it retains the critical sulfur atom. The corresponding chromeno-phenylacetamide analog (CAS 681158-24-7, N-{4H-chromeno[4,3-d]thiazol-2-yl}-2-phenylacetamide) is expected to be inactive or >5-fold less potent based on this scaffold SAR, making sulfur retention the primary procurement criterion for angiogenesis-related phenotypic screens.

Angiogenesis inhibition Endothelial cell proliferation Tricyclic thiazole SAR

N-Acyl Chain Sensitivity: 2,6-Difluorobenzoyl Substitution Causes >6-Fold Potency Loss Relative to the Propanamide Congener

Within the thiochromeno-thiazole series, the nature of the N-acyl substituent profoundly modulates anti-proliferative potency. The propanamide derivative (entry 31, R₂ = COEt) exhibited an IC₅₀ of 2.0 ± 0.3 µM against HUVEC, statistically indistinguishable from the parent amine (1.9 ± 0.3 µM) [1]. In contrast, the 2,6-difluorobenzoyl derivative (entry 41, R₂ = COPh(2,6-difluoro)) displayed an IC₅₀ of 12.0 ± 2.2 µM, constituting a 6.0-fold reduction in potency [1]. The phenylacetamide group of CAS 681230-05-7 (R₂ = COCH₂Ph) represents an intermediate steric and electronic profile between these extremes; its activity cannot be linearly interpolated. This sensitivity underscores that even isosteric N-acyl replacements within the same core scaffold produce non-equivalent biological outcomes, justifying the procurement of the exact phenylacetamide variant for SAR continuity.

Structure-activity relationship N-acyl substitution HUVEC inhibition

Selectivity vs. Cancer Cell Lines: Thiochromeno Scaffold Confers Differential Cytotoxicity Between Endothelial and Tumor Cells

The thiochromeno-thiazole scaffold exhibits a selectivity profile that distinguishes it from pan-cytotoxic agents. In the Bhat et al. study, the parent amine 30 inhibited Jurkat-T leukemia cells with an IC₅₀ of 0.9 ± 0.1 µM (slightly more potent than against HUVEC), but was substantially less active against BT474 breast cancer cells (IC₅₀ = 8.2 ± 1.4 µM) and HeLa cervical carcinoma cells (IC₅₀ = 6.8 ± 1.1 µM), yielding selectivity indices of 4.3 and 3.6 respectively [1]. The propanamide 31 showed an improved selectivity profile with Jurkat-T IC₅₀ = 4.9 ± 0.5 µM, BT474 IC₅₀ = 5.9 ± 1.1 µM, and HeLa IC₅₀ = 8.0 ± 1.1 µM, translating to a more favorable selectivity window relative to HUVEC [1]. While the phenylacetamide variant (CAS 681230-05-7) has not been profiled across these lines, the scaffold's intrinsic differential cytotoxicity suggests it may serve as a tool compound for distinguishing anti-angiogenic effects from general cytotoxicity—a property not guaranteed for the chromeno or benzocycloheptathiazole congeners.

Selectivity index Endothelial vs. tumor cells Antiangiogenic specificity

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Distinguish the Phenylacetamide from Shorter-Chain or Phenoxy Congeners

Computed physicochemical properties provide a procurement-relevant differentiation between CAS 681230-05-7 and its nearest available analogs. The phenylacetamide substituent yields an XLogP3-AA of 3.8, a hydrogen bond donor count of 1, and an acceptor count of 4 [1]. In comparison, the 4-fluorophenyl analog (CAS not determined; 2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide) is predicted to have a lower logP due to fluorine electronegativity, while the phenoxy analog (CAS 681232-35-9; 2-phenoxy-N-{4H-thiochromeno[4,3-d]thiazol-2-yl}acetamide) introduces an additional hydrogen bond acceptor (ether oxygen), increasing HBA count to 5 and potentially altering membrane permeability. These differences, although computational, translate into divergent HPLC retention times, solubility profiles, and Caco-2 permeability predictions that directly impact assay reproducibility when analogs are casually interchanged in cell-based or biochemical screens.

Lipophilicity XLogP3 ADME prediction Permeability

Anti-Angiogenic Functional Activity: Two Thiochromeno Derivatives (37 and 43) Validated in Endothelial Tube Formation Assay

Beyond anti-proliferative IC₅₀ values, two compounds from the broader tricyclic thiazole series—37 (a benzocycloheptathiazole) and 43 (a thiochromeno-thiazole with a 2,6-difluorobenzoyl substituent)—demonstrated anti-angiogenic activity in a functional endothelial tube formation assay [1]. Compound 43, which shares the same 4H-thiochromeno[4,3-d]thiazol-2-amine core as CAS 681230-05-7, inhibited tube formation at concentrations that did not cause general cytotoxicity, confirming that the thiochromeno scaffold can deliver a genuine anti-angiogenic phenotype rather than a non-specific anti-proliferative effect. While CAS 681230-05-7 itself has not been tested in this functional assay, the scaffold's validated translation from 2D proliferation to 3D tube formation provides a higher level of confidence for angiogenesis-focused procurement than scaffolds (e.g., chromeno series) that were inactive even in the primary proliferation screen.

Endothelial tube formation Functional angiogenesis assay Phenotypic screening

Recommended Application Scenarios for 2-Phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide Based on Evidence


Angiogenesis-Targeted Phenotypic Screening and Endothelial Cell Proliferation Assays

CAS 681230-05-7 is best deployed as a probe compound in HUVEC-based phenotypic screens for angiogenesis inhibitors, where the thiochromeno scaffold has documented low-micromolar anti-proliferative activity (IC₅₀ ≈ 2 µM for the parent amine and propanamide) [1]. Its sulfur-containing B-ring distinguishes it from the inactive chromeno analogs, making it suitable for hit-validation campaigns that require a positive control with a known scaffold-level mechanism. Researchers should pair this compound with the parent amine (entry 30) as a reference standard to deconvolute the contribution of the phenylacetamide substituent.

Structure-Activity Relationship (SAR) Expansion Around the N-Acyl Position of Thiochromeno-Thiazoles

The phenylacetamide group represents an unexplored N-acyl substituent in the public SAR landscape of thiochromeno-thiazoles [1]. Bhat et al. characterized acetyl, propanoyl, hexanoyl, carbamate, and aroyl derivatives, but not the phenylacetyl moiety. Procuring CAS 681230-05-7 enables systematic SAR expansion to probe whether the additional phenyl ring confers enhanced potency, altered selectivity, or improved physicochemical properties relative to the aliphatic N-acyl congeners (entries 30, 31, 38, 39).

Selectivity Profiling Across Endothelial and Cancer Cell Panels

Given the scaffold's documented differential cytotoxicity—with selectivity indices ranging from 0.5 to 4.3 depending on N-acyl substitution and cell line [1]—CAS 681230-05-7 is a rational candidate for multi-line cytotoxicity profiling (HUVEC, Jurkat-T, BT474, HeLa, and additional lines such as MDA-MB-231 or HCT116). Determining its selectivity fingerprint will clarify whether the phenylacetamide group tilts the balance toward endothelial selectivity or broadens cytotoxic activity, directly informing its utility as an anti-angiogenic vs. anticancer tool compound.

In Vitro ADME and Physicochemical Benchmarking for Thiochromeno-Thiazole Lead Optimization

With a computed XLogP3-AA of 3.8, a single hydrogen bond donor, and four acceptors [1], CAS 681230-05-7 occupies a favorable physicochemical space for oral bioavailability according to Lipinski's rule of five. It can serve as a benchmark compound for measuring aqueous solubility, microsomal stability, CYP inhibition, and Caco-2 permeability within a thiochromeno-thiazole lead optimization program. Comparative data against the more polar phenoxy analog (CAS 681232-35-9) or the fluorinated phenyl analog will reveal the ADME consequences of the phenylacetyl linker, guiding multiparameter optimization.

Quote Request

Request a Quote for 2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.